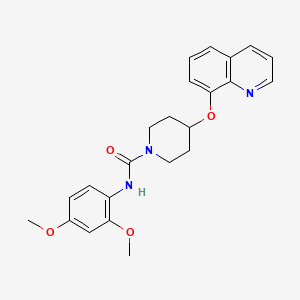
N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties (IR, UV-Vis, NMR, MS).Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel compounds, including derivatives of N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide, have been synthesized and investigated for their biological activities. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds with significant antimicrobial and antitumor activities, indicating potential applications in developing new therapeutic agents (Khalifa et al., 2015). Similarly, research into derivatives of this compound has explored their cytotoxic activity against various cancer cell lines, highlighting the potential for cancer treatment (Deady et al., 2003).
Molecular Interaction Studies
Molecular interaction studies have shed light on the binding affinities and mechanisms of action of N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide derivatives. For example, research into the molecular interactions of antagonists with the CB1 cannabinoid receptor has provided insights into the structural requirements for binding and activity, offering a basis for the design of new pharmacological agents (Shim et al., 2002).
Antimycobacterial Activity
The antimycobacterial activity of compounds related to N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide has also been a focus of research. Studies have identified novel compounds with potent activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Patel et al., 2011).
Antimalarial and Antiplasmodial Activities
Research has extended to the evaluation of these compounds for their antimalarial and antiplasmodial activities. Investigations into the mechanisms of action and efficacy against Plasmodium falciparum have identified promising candidates for the development of new antimalarial drugs (Mudududdla et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This involves potential applications of the compound, ongoing research, and areas where further study is needed.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-8-9-19(21(15-18)29-2)25-23(27)26-13-10-17(11-14-26)30-20-7-3-5-16-6-4-12-24-22(16)20/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOLSGUFDTUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

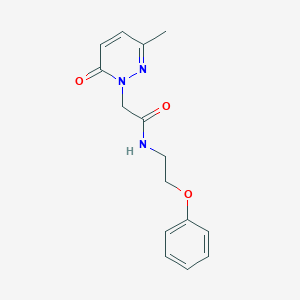

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)
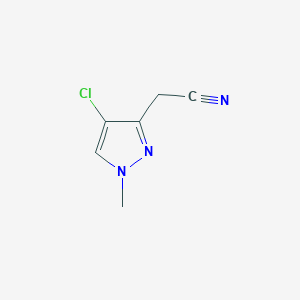
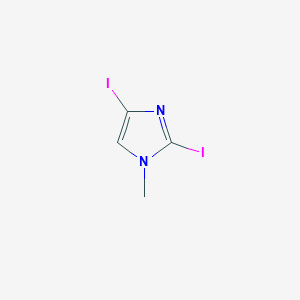
![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)
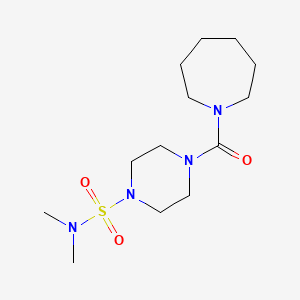
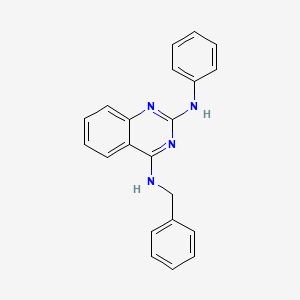
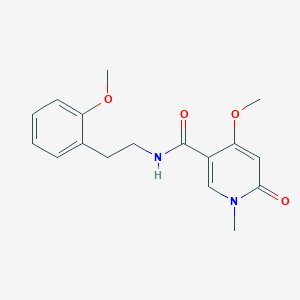
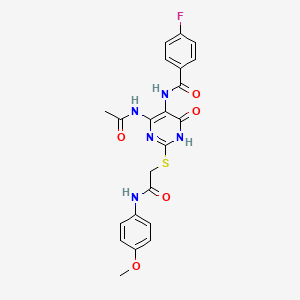
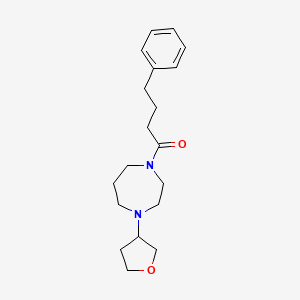
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)